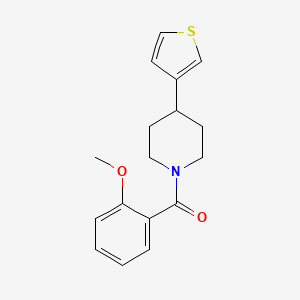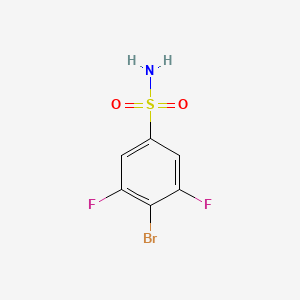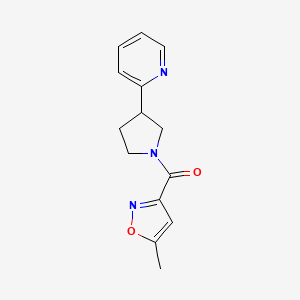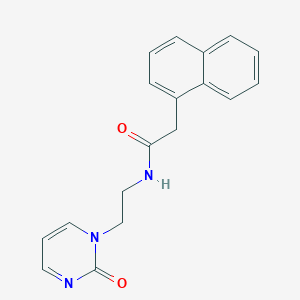
1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine is an organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a thiophenyl group
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives and piperidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole and piperidine derivatives, it can be inferred that this compound may interact with its targets by binding to the active sites of the receptors . This binding could potentially alter the normal function of these receptors, leading to changes in cellular processes.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is noted that compounds with similar structures have been found to follow lipinski’s rule in molecular prediction studies , suggesting that they may have favorable ADME properties.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, hiv, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase-related conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 2-methoxybenzoyl chloride and a suitable base.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a substitution reaction using thiophene-3-boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-methoxybenzoyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(2-methoxybenzoyl)-4-(pyridin-3-yl)piperidine: Contains a pyridinyl group instead of a thiophenyl group.
1-(2-methoxybenzoyl)-4-(furan-3-yl)piperidine: Features a furan ring instead of a thiophenyl group.
Uniqueness
1-(2-methoxybenzoyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-5-3-2-4-15(16)17(19)18-9-6-13(7-10-18)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSUSXXNKBBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B2622884.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)


![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)
![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)


![1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2622902.png)
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)
